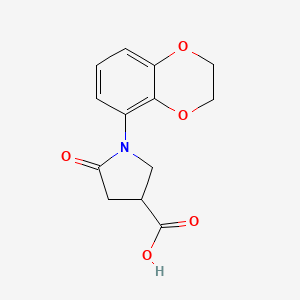

1-(2,3-Dihydro-1,4-benzodioxin-5-yl)-5-oxopyrrolidine-3-carboxylic acid

CAS No.: 1858256-71-9

Cat. No.: VC2888501

Molecular Formula: C13H13NO5

Molecular Weight: 263.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1858256-71-9 |

|---|---|

| Molecular Formula | C13H13NO5 |

| Molecular Weight | 263.25 g/mol |

| IUPAC Name | 1-(2,3-dihydro-1,4-benzodioxin-5-yl)-5-oxopyrrolidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C13H13NO5/c15-11-6-8(13(16)17)7-14(11)9-2-1-3-10-12(9)19-5-4-18-10/h1-3,8H,4-7H2,(H,16,17) |

| Standard InChI Key | LEBXSIOPVBRFHU-UHFFFAOYSA-N |

| SMILES | C1COC2=C(C=CC=C2O1)N3CC(CC3=O)C(=O)O |

| Canonical SMILES | C1COC2=C(C=CC=C2O1)N3CC(CC3=O)C(=O)O |

Introduction

Basic Chemical Information

1-(2,3-Dihydro-1,4-benzodioxin-5-yl)-5-oxopyrrolidine-3-carboxylic acid is a well-defined chemical entity with precise molecular characteristics. It is classified as an organic compound containing heterocyclic elements. The combination of benzodioxin and pyrrolidine structural components creates a distinctive molecular architecture with potential for various chemical interactions and biological activities.

Chemical Identifiers and Properties

The compound is officially registered with specific identifiers that allow for its recognition in chemical databases and research literature. The following table summarizes its key chemical identifiers and physical properties:

| Property | Value |

|---|---|

| CAS Number | 1858256-71-9 |

| Molecular Formula | C₁₃H₁₃NO₅ |

| Molecular Weight | 263.25 g/mol |

| IUPAC Name | 1-(2,3-dihydro-1,4-benzodioxin-5-yl)-5-oxopyrrolidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C13H13NO5/c15-11-6-8(13(16)17)7-14(11)9-2-1-3-10-12(9)19-5-4-18-10/h1-3,8H,4-7H2,(H,16,17) |

| Standard InChIKey | LEBXSIOPVBRFHU-UHFFFAOYSA-N |

| SMILES Notation | C1COC2=C(C=CC=C2O1)N3CC(CC3=O)C(=O)O |

| PubChem Compound ID | 91691046 |

This comprehensive set of identifiers enables precise chemical referencing and database searching, facilitating research and further investigation into this compound.

Structural Characteristics

Molecular Structure Analysis

The compound features two primary structural components that define its molecular architecture. The first is a 2,3-dihydro-1,4-benzodioxin ring system, which consists of a benzene ring fused with a dioxin heterocycle. The second key component is a 5-oxopyrrolidine-3-carboxylic acid moiety, which is attached to the benzodioxin system at the 5-position.

This structural arrangement creates a molecule with multiple functional groups, including:

-

A heterocyclic benzodioxin ring system

-

A pyrrolidine ring with a ketone (oxo) function at position 5

-

A carboxylic acid group at position 3 of the pyrrolidine ring

-

Multiple oxygen atoms contributing to potential hydrogen bonding sites

The presence of these functional groups provides the compound with specific chemical characteristics, including moderate polarity, potential for hydrogen bonding, and several sites for potential chemical modification.

Isomeric Considerations

It is important to note that closely related structural isomers exist, such as 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxylic acid. This positional isomer differs only in the attachment point of the pyrrolidine ring to the benzodioxin system (position 6 instead of position 5). The existence of such isomers highlights the importance of precise structural characterization in research and application contexts .

Comparative Analysis with Related Compounds

Understanding the position of 1-(2,3-Dihydro-1,4-benzodioxin-5-yl)-5-oxopyrrolidine-3-carboxylic acid within its broader chemical family provides valuable context for its research significance.

Structural Analogues

Several structural analogues have been identified and characterized, including:

-

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 260555-42-8) - A positional isomer with the pyrrolidine ring attached at position 6 of the benzodioxin system

-

1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid (Molecular Formula: C15H17NO5) - A homologated variant containing an additional ethyl spacer between the ring systems

-

Various substituted 2,3-dihydrobenzo dioxin derivatives with different functional groups attached to the basic scaffold

These structural variations can significantly influence the physical, chemical, and potential biological properties of the compounds, making comparative studies valuable for understanding structure-activity relationships .

Property Comparison

The following table compares key properties of 1-(2,3-Dihydro-1,4-benzodioxin-5-yl)-5-oxopyrrolidine-3-carboxylic acid with its close structural analogues:

| Compound | Molecular Formula | Molecular Weight | Position of Attachment | Additional Structural Features |

|---|---|---|---|---|

| 1-(2,3-Dihydro-1,4-benzodioxin-5-yl)-5-oxopyrrolidine-3-carboxylic acid | C₁₃H₁₃NO₅ | 263.25 g/mol | 5-position of benzodioxin | Direct attachment to benzodioxin |

| 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxylic acid | C₁₃H₁₃NO₅ | 263.25 g/mol | 6-position of benzodioxin | Direct attachment to benzodioxin |

| 1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid | C₁₅H₁₇NO₅ | 291.30 g/mol | 6-position of benzodioxin | Ethyl linker between ring systems |

These structural variations can lead to differences in physical properties, chemical reactivity, and potential biological activity profiles, highlighting the importance of precise structural characterization in research contexts .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume